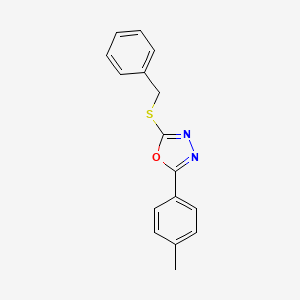
N-(1,1-dimethylpropyl)-2-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dimethylpropyl)-2-phenoxybenzamide, also known as DPN, is a chemical compound that has been used in scientific research for its ability to selectively activate estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα). This compound has gained attention due to its potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Mechanism of Action
N-(1,1-dimethylpropyl)-2-phenoxybenzamide selectively activates ERβ over ERα, which has been shown to have a variety of physiological effects. ERβ activation has been shown to have anti-proliferative effects in breast cancer cells, as well as neuroprotective effects in the brain. Additionally, ERβ activation has been shown to improve vascular function and reduce blood pressure.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. In breast cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. In the brain, this compound has been shown to protect against neurodegeneration and improve cognitive function. Additionally, this compound has been shown to have cardiovascular protective effects, including reducing blood pressure and improving vascular function.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1,1-dimethylpropyl)-2-phenoxybenzamide in lab experiments is its ability to selectively activate ERβ over ERα. This allows for the study of the specific physiological effects of ERβ activation without the confounding effects of ERα activation. However, one limitation of using this compound is its relatively low potency compared to other ERβ-selective compounds. Additionally, this compound has a relatively short half-life, which can make it difficult to study in vivo.
Future Directions
There are several future directions for research on N-(1,1-dimethylpropyl)-2-phenoxybenzamide. One area of research is in the development of more potent ERβ-selective compounds. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications in a variety of diseases. Finally, studies are needed to determine the safety and efficacy of this compound in clinical trials.
Synthesis Methods
N-(1,1-dimethylpropyl)-2-phenoxybenzamide can be synthesized using a variety of methods, including the reaction of 2-phenoxybenzoic acid with 1,1-dimethylpropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography or recrystallization. Other methods of synthesis include the use of 1,1-dimethylpropylamine hydrochloride and 2-phenoxybenzoyl chloride in the presence of a base such as triethylamine.
Scientific Research Applications
N-(1,1-dimethylpropyl)-2-phenoxybenzamide has been extensively studied for its potential therapeutic applications in a variety of diseases. One of the most promising areas of research is in the treatment of cancer, particularly breast cancer. Studies have shown that this compound can selectively activate ERβ, which has been shown to have tumor-suppressive effects in breast cancer cells. This compound has also been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have cardiovascular protective effects, including reducing blood pressure and improving vascular function.
Properties
IUPAC Name |
N-(2-methylbutan-2-yl)-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-18(2,3)19-17(20)15-12-8-9-13-16(15)21-14-10-6-5-7-11-14/h5-13H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWKHETXTCMEQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC=CC=C1OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5875063.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5875064.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-phenylurea](/img/structure/B5875083.png)




![2-{2-[(3,4-dimethylphenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5875124.png)
![2-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid](/img/structure/B5875126.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5875133.png)
![5-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5875140.png)



